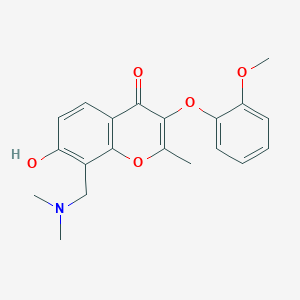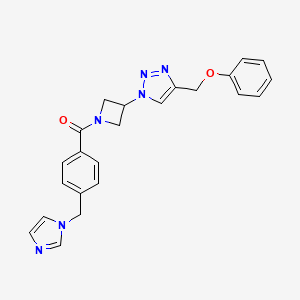![molecular formula C13H18ClFN2O B2427438 N-[(1R*,4R*)-4-Aminocyclohexyl]-4-fluorobenzamide hydrochloride CAS No. 1286265-22-2](/img/structure/B2427438.png)
N-[(1R*,4R*)-4-Aminocyclohexyl]-4-fluorobenzamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Chemistry and Pharmacology of Novel Synthetic Opioids
A detailed review highlights the chemistry and pharmacology of non-fentanil novel synthetic opioid receptor agonists, particularly N-substituted benzamides and acetamides. These compounds, including the related N-[(1R*,4R*)-4-Aminocyclohexyl]-4-fluorobenzamide hydrochloride, are of significant interest due to their impact on drug markets and prevalence as substances of abuse. The research suggests the importance of international early warning systems in tracking emerging psychoactive substances, allowing for responsive action and data gathering for detailed risk assessments (Sharma et al., 2018).
PET Imaging in Tumor Proliferation
A study evaluates the safety, dosimetry, and feasibility of using a cellular proliferative marker, N-(4-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl)-2-(2-18F-fluoroethoxy)-5-methylbenzamide (18F-ISO-1), for PET imaging in patients with newly diagnosed malignant neoplasms. This research could provide insights into the application of similar compounds in the assessment of cellular proliferation in tumors, potentially including derivatives like N-[(1R*,4R*)-4-Aminocyclohexyl]-4-fluorobenzamide hydrochloride (Dehdashti et al., 2013).
Stability of Pharmaceutical Compounds
Research on the stability of liquid dosage forms prepared from commercially available products, including various benzamide derivatives, provides insight into the challenges of ensuring the stability of pharmaceutical compounds during formulation. The findings stress the importance of considering not only the stability of the active pharmaceutical ingredient but also the entire formulation, which is relevant for the handling and application of N-[(1R*,4R*)-4-Aminocyclohexyl]-4-fluorobenzamide hydrochloride in a research or clinical context (Glass & Haywood, 2006).
Bio-organometallic Antimicrobial and Anticancer Drugs
A review of N-heterocyclic carbenes (NHCs) and their metal complexes highlights their potential as metal-based drug candidates due to their stability and versatility. While not directly mentioning N-[(1R*,4R*)-4-Aminocyclohexyl]-4-fluorobenzamide hydrochloride, the study underscores the broader context of how related compounds could be utilized in the design and synthesis of new therapeutic agents with antimicrobial and anticancer activities (Patil et al., 2020).
Safety and Hazards
properties
IUPAC Name |
N-(4-aminocyclohexyl)-4-fluorobenzamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FN2O.ClH/c14-10-3-1-9(2-4-10)13(17)16-12-7-5-11(15)6-8-12;/h1-4,11-12H,5-8,15H2,(H,16,17);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGLVPEQUZDHJKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1N)NC(=O)C2=CC=C(C=C2)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1R*,4R*)-4-Aminocyclohexyl]-4-fluorobenzamide hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(2-furyl)-2-(2-thienylsulfonyl)ethyl]-4-nitrobenzamide](/img/structure/B2427358.png)






![2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2427369.png)



![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)cyclopropanesulfonamide](/img/structure/B2427377.png)
![1-[2-(4-Methylphenyl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]piperidine-4-carboxamide](/img/structure/B2427378.png)